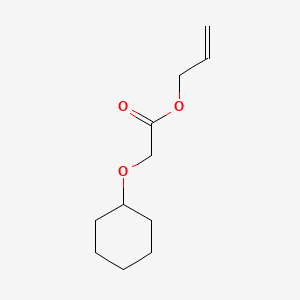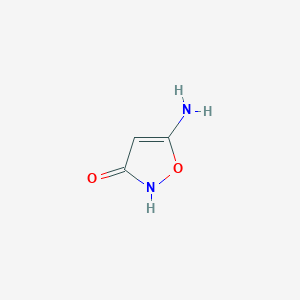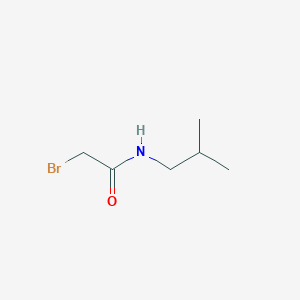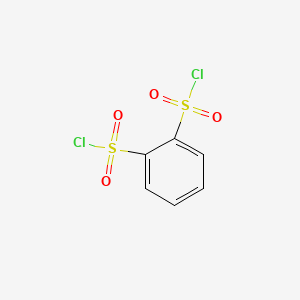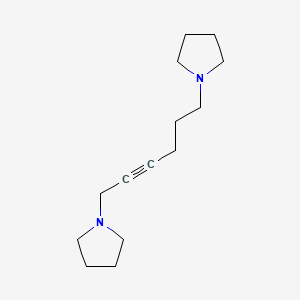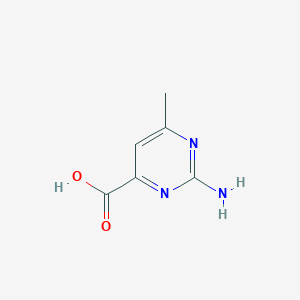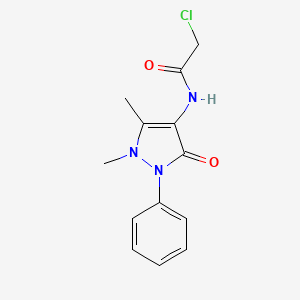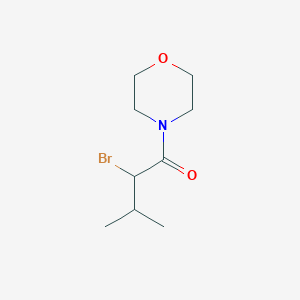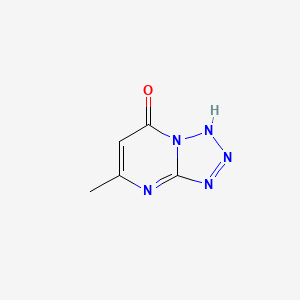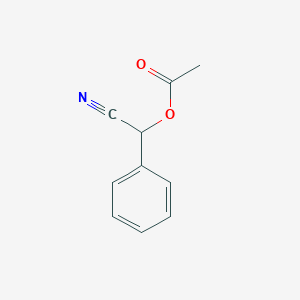
Cyano(phenyl)methyl acetate
Overview
Description
“Cyano(phenyl)methyl acetate” is a chemical compound with the molecular formula C10H9NO2 . It is used as an intermediate in the preparation of various compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, a class to which “Cyano(phenyl)methyl acetate” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “Cyano(phenyl)methyl acetate” consists of 10 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 175.184 Da .Chemical Reactions Analysis
“Cyano(phenyl)methyl acetate” can undergo various chemical reactions. For instance, it can participate in the cyanoacetylation of amines to form biologically active novel heterocyclic moieties .Physical And Chemical Properties Analysis
“Cyano(phenyl)methyl acetate” is a colorless to yellowish transparent liquid . It has a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Synthesis of Biologically Active Compounds
“Cyano(phenyl)methyl acetate” is used in the cyanoacetylation of amines, which is a key process in the formation of biologically active compounds . This process is crucial in the synthesis of heterocyclic compounds, which are extensively used in pharmaceuticals due to their diverse biological activities .
Precursor for Heterocyclic Synthesis
“Cyano(phenyl)methyl acetate” derivatives are considered one of the most important precursors for heterocyclic synthesis . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of “Cyano(phenyl)methyl acetate” compounds can take part in a variety of condensation and substitution reactions . This property makes it a versatile compound in organic synthesis .
Synthesis of Pyridines Derivatives
The reaction of N-methyl and/or N-phenyl cyano acetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gives the corresponding 1-methyl and 1-phenyl-pyridines derivatives . This highlights the potential of “Cyano(phenyl)methyl acetate” in the synthesis of pyridines derivatives.
Intermediate in Pharmaceutical Synthesis
“Cyano(phenyl)methyl acetate” is an intermediate product in pharmaceutical organic synthesis . It’s used in the synthesis of some biologically active compounds used in agriculture .
Synthesis of Arylidenemalononitriles and α-Cyanocinnamic Esters
“Cyano(phenyl)methyl acetate” undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters . These compounds have various applications in organic chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Cyano(phenyl)methyl acetate, like other cyanoacetamide derivatives, is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . The primary targets of this compound are the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions . For example, it undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . For instance, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gives the corresponding 1-methyl and 1-phenyl-pyridines derivatives .
Result of Action
The result of the compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade . They are used extensively in the synthesis of biologically active compounds used in agriculture .
Action Environment
The action, efficacy, and stability of Cyano(phenyl)methyl acetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the yield of the target compounds
properties
IUPAC Name |
[cyano(phenyl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXDFYRMYMEGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291463 | |
| Record name | cyano(phenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano(phenyl)methyl acetate | |
CAS RN |
5762-35-6 | |
| Record name | 5762-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyano(phenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




